molecular formula C24H20N2O2S B11309726 N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11309726
M. Wt: 400.5 g/mol
InChI Key: AAUYCIMAGRMEHR-UHFFFAOYSA-N
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Description

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzyloxyphenyl group

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C24H20N2O2S/c27-24(22-9-6-16-29-22)26(23-10-4-5-15-25-23)17-19-11-13-21(14-12-19)28-18-20-7-2-1-3-8-20/h1-16H,17-18H2

InChI Key

AAUYCIMAGRMEHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

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